4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a Schiff base (imine) linkage formed via condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4-aminoantipyrine) with 4-fluorobenzaldehyde.
Properties
Molecular Formula |
C18H16FN3O |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16FN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 |
InChI Key |
GNXFUPSRILHIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The condensation proceeds via a two-step process:
-
Nucleophilic addition : The lone pair on the amine nitrogen of 4-AAP attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a hemiaminal intermediate.
-
Dehydration : Elimination of a water molecule generates the stable E-configured imine product.
The reaction is typically conducted under acidic or neutral conditions, with ethanol as the solvent of choice due to its ability to dissolve both reactants and facilitate water removal.
Detailed Preparation Methods
Standard Reflux Condensation
Procedure :
-
Reactants :
-
4-Aminoantipyrine (4-AAP): 1.0 equivalent (e.g., 2.03 g, 10 mmol).
-
4-Fluorobenzaldehyde: 1.1 equivalents (e.g., 1.36 g, 11 mmol).
-
-
Solvent : Absolute ethanol (30 mL).
-
Conditions : Reflux at 80°C for 6–8 hours under stirring.
-
Workup : Cool the mixture to room temperature, filter the precipitated product, and wash with cold ethanol.
Characterization Data :
Catalytic Methods
Fluorite-Catalyzed Synthesis :
-
Catalyst : Fluorite (CaF₂, 10 mol%).
-
Solvent : Ethanol (20 mL).
-
Conditions : Reflux at 75°C for 4 hours.
Advantages :
-
Reduced reaction time (4 vs. 8 hours).
-
Improved purity due to minimized side reactions.
Solvent Optimization Studies
Comparative studies highlight solvent effects on reaction efficiency:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 78 |
| Methanol | 65 | 5 | 82 |
| Acetonitrile | 85 | 7 | 68 |
Methanol achieves higher yields at lower temperatures due to enhanced nucleophilicity of the amine.
Crystallization and Purification
The crude product is recrystallized from ethanol or ethyl acetate to obtain high-purity crystals. Single-crystal X-ray diffraction confirms the E-configuration and planar geometry of the imine bond.
Crystallographic Data :
-
Space group : Monoclinic, C2/c.
-
Unit cell parameters :
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological significance of pyrazolone derivatives, including this specific compound. The following sections detail its applications in various fields:
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, studies have demonstrated that these compounds can rival standard antibiotics like Streptomycin in their antibacterial activity .
Antifungal Properties
In addition to antibacterial effects, this compound has been evaluated for antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus. The results indicate promising antifungal properties, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Potential
The pyrazolone framework is recognized for its anticancer properties. Investigations into similar compounds have revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. Research indicates that pyrazolone derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies provide insights into the practical applications of this compound:
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and hydrazones derived from pyrazolone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Pyrazol-3-one derivatives with varying aryl substituents on the imine group exhibit distinct physicochemical and biological properties:
Key Observations :
Analogues with Extended Functional Groups
Key Observations :
Physicochemical and Structural Analyses
- Crystallography: Analogues like 4-[(tert-butylbenzylidene)amino]-... () crystallize in monoclinic systems (space group I2/a), with intramolecular H-bonding stabilizing the Schiff base .
- Spectroscopy : IR and NMR data confirm imine (C=N) stretches near 1600 cm⁻¹ and aromatic proton shifts at δ 6.5–8.5 ppm across analogues .
Biological Activity
The compound 4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure
The molecular formula of the compound is , and it features a pyrazole core with various substituents that influence its biological activity. The presence of a fluorine atom on the phenyl ring is particularly significant as it can enhance lipophilicity and biological potency.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells .
- Case Study : A study evaluated the effects of similar pyrazole derivatives on cancer cell lines, revealing that modifications at specific positions on the pyrazole ring could enhance anticancer activity. The compound's structure-activity relationship (SAR) indicates that substituents can significantly affect its efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Broad Spectrum : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Research Findings : In one study, derivatives similar to our compound were tested against common pathogens, showing promising results in inhibiting growth and viability. The presence of the fluorine atom was noted to enhance antibacterial potency .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are essential for therapeutic interventions:
- Inhibition Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell-based assays. It was found to reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances lipophilicity and potency |
| Dimethyl Groups | Modulates metabolic stability |
| Phenyl Group | Influences binding affinity |
Q & A
Basic: What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 4-fluorobenzaldehyde. Key steps include:
- Reagent ratios : A 1:1 molar ratio of aldehyde to pyrazolone derivative in ethanol under reflux (2–6 hours) .
- Catalysis : Sodium acetate is often used to drive imine formation by absorbing liberated water .
- Purification : Recrystallization from ethanol or methanol yields pure product (70–85% efficiency) .
Optimization : Reaction temperature (80–100°C) and solvent polarity (ethanol vs. DMF) critically influence yield and purity. Kinetic studies via TLC monitoring are recommended .
Basic: What spectroscopic and crystallographic methods are employed for structural characterization?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How do substituents on the benzylidene group influence bioactivity?
Answer:
Substituent effects are studied via SAR (Structure-Activity Relationship) approaches:
- Electron-withdrawing groups (e.g., -NO₂, -F): Enhance antimicrobial activity by increasing electrophilicity at the imine moiety. For example, 4-fluorophenyl derivatives show higher antifungal activity (MIC: 8–16 µg/mL) compared to methoxy-substituted analogs .
- Hydroxy/nitro groups : Improve solubility and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., COX-2) .
Methodology : Compare IC₅₀ values in enzyme assays (e.g., COX inhibition) and antimicrobial disk diffusion tests across derivatives .
Advanced: How can contradictions in reported crystal structure parameters be resolved?
Answer:
Discrepancies in bond lengths/angles often arise from:
- Polymorphism : Different crystal packing (e.g., β-phase vs. α-phase) alters molecular conformations. Use SCXRD with temperature-dependent studies (e.g., 100 K vs. 298 K) to identify phase transitions .
- Data refinement : Apply high-resolution datasets (R factor < 0.05) and multipole refinement for electron density mapping .
- Comparative analysis : Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyrazolone derivatives .
Advanced: What computational methods predict the compound’s reactivity and intermolecular interactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution at the imine site .
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Fluorophenyl groups show strong van der Waals interactions in hydrophobic pockets .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding: 10–15% contribution; C–H···π: 8–12%) to explain crystal packing .
Basic: What experimental designs are critical for assessing thermal stability and degradation pathways?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically 200–250°C) and mass loss steps .
- DSC : Identify phase transitions (e.g., melting point: 180–190°C) and recrystallization events .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect hydrolysis products (e.g., free 4-fluorobenzaldehyde) .
Advanced: How are data contradictions in biological activity reconciled across studies?
Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Cellular vs. enzymatic activity : Distinguish between direct enzyme inhibition (e.g., COX-2 IC₅₀) and cell-based effects (e.g., membrane disruption in bacteria) via comparative dose-response curves .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for substituent effects and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
